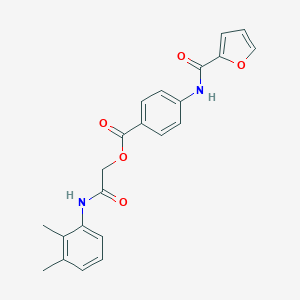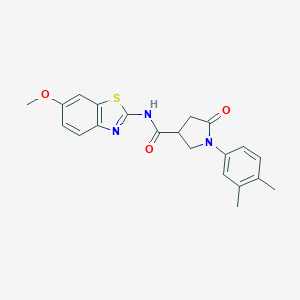
2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, also known as Oxo-M or Oxo-PCM, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications, including neuroscience and pharmacology.
作用機序
2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By enhancing the activity of these receptors, 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can increase the inhibitory tone in the brain, leading to anxiolytic and analgesic effects.
Biochemical and Physiological Effects
2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It can increase the amplitude and duration of GABAergic currents, leading to enhanced inhibitory tone in the brain. 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been found to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This can lead to a reduction in neuronal excitability and a decrease in pain perception.
実験室実験の利点と制限
2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also exhibits potent and selective effects on GABA-A receptors, making it a useful tool for studying the GABAergic system.
However, there are also some limitations to using 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments. It has a short half-life and can rapidly metabolize in vivo, making it difficult to study its long-term effects. Additionally, 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has not been extensively studied in humans, so its safety and efficacy for clinical use are not yet fully understood.
将来の方向性
There are several future directions for research on 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One area of interest is its potential use in the treatment of anxiety disorders and chronic pain. Further studies are needed to determine its safety and efficacy in humans.
Another area of research is the development of more potent and selective positive allosteric modulators of GABA-A receptors. These compounds could have significant therapeutic potential for a variety of neurological and psychiatric disorders.
In conclusion, 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a promising compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its ability to modulate the activity of GABA-A receptors makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. Further research is needed to fully understand its safety and efficacy for clinical use.
合成法
The synthesis of 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the condensation of 3-methoxyphenyl acetic acid and 2-oxo-2-phenylethyl isocyanate in the presence of a base catalyst. The resulting product is then subjected to hydrolysis to obtain 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in high yield and purity.
科学的研究の応用
2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential use in various research applications. In neuroscience, it has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. 2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been found to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain.
特性
製品名 |
2-Oxo-2-phenylethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC名 |
phenacyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-25-17-9-5-8-16(11-17)21-12-15(10-19(21)23)20(24)26-13-18(22)14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3 |
InChIキー |
RHEDVHBVGVHZLP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)

